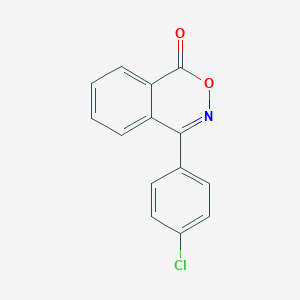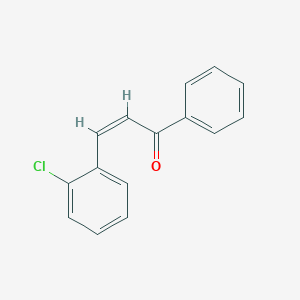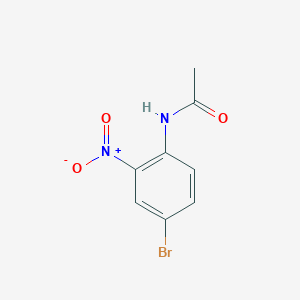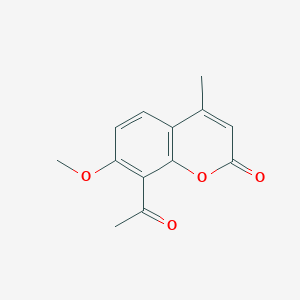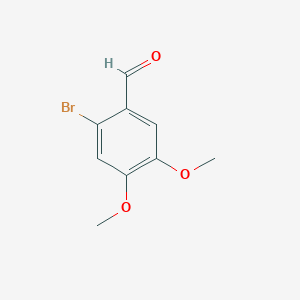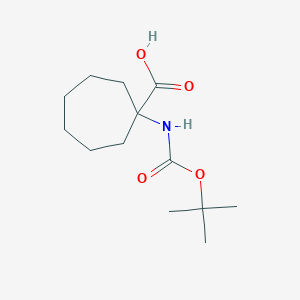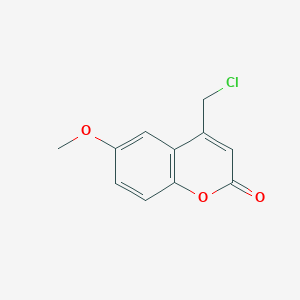![molecular formula C8H7BrO2 B182611 4-(ブロモメチル)ベンゾ[d][1,3]ジオキソール CAS No. 101417-40-7](/img/structure/B182611.png)
4-(ブロモメチル)ベンゾ[d][1,3]ジオキソール
概要
説明
4-(Bromomethyl)benzo[d][1,3]dioxole is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzo[d][1,3]dioxole, where a bromomethyl group is attached to the fourth position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
科学的研究の応用
4-(Bromomethyl)benzo[d][1,3]dioxole has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Safety and Hazards
作用機序
Target of Action
This compound is a synthetic chemical and its specific biological targets may depend on the context of its use .
Mode of Action
Bromomethyl groups are often used in organic synthesis for their electrophilic properties, suggesting that this compound might interact with biological targets through electrophilic substitution .
Pharmacokinetics
Its bioavailability, metabolism, and excretion would depend on various factors including its formulation, route of administration, and the individual’s physiological condition .
Result of Action
Its effects would likely depend on the specific biological targets it interacts with .
Action Environment
The action, efficacy, and stability of 4-(Bromomethyl)benzo[d][1,3]dioxole can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored under an inert atmosphere at 2-8°C .
準備方法
Synthetic Routes and Reaction Conditions
4-(Bromomethyl)benzo[d][1,3]dioxole can be synthesized through several methods. One common method involves the bromination of 4-methylbenzo[d][1,3]dioxole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the methyl group.
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)benzo[d][1,3]dioxole may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
4-(Bromomethyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzo[d][1,3]dioxoles.
Oxidation: The compound can be oxidized to form 4-formylbenzo[d][1,3]dioxole using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Reduction of the bromomethyl group can yield 4-methylbenzo[d][1,3]dioxole using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane or potassium permanganate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzo[d][1,3]dioxoles with various functional groups.
Oxidation: 4-formylbenzo[d][1,3]dioxole.
Reduction: 4-methylbenzo[d][1,3]dioxole.
類似化合物との比較
4-(Bromomethyl)benzo[d][1,3]dioxole can be compared with other similar compounds such as:
4-(Chloromethyl)benzo[d][1,3]dioxole: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity and selectivity in chemical reactions.
4-(Hydroxymethyl)benzo[d][1,3]dioxole: Contains a hydroxymethyl group, making it more reactive in oxidation reactions compared to the bromomethyl derivative.
4-(Methyl)benzo[d][1,3]dioxole: Lacks the halogen substituent, resulting in different chemical properties and reactivity.
The uniqueness of 4-(Bromomethyl)benzo[d][1,3]dioxole lies in its ability to undergo selective nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
4-(bromomethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSORIZRMNGQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626331 | |
| Record name | 4-(Bromomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101417-40-7 | |
| Record name | 4-(Bromomethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)benzo[d][1,3]dioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


